1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Description
1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one is a synthetic organic compound featuring a 2-chlorophenyl group attached to a ketone moiety, with a 3-hydroxypiperidine substituent at the β-position. This structure confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group on the piperidine ring and lipophilicity from the chlorophenyl group. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in similar compounds (e.g., tetrazole derivatives synthesized via ketone intermediates) .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-5-11(12)13(17)9-15-7-3-4-10(16)8-15/h1-2,5-6,10,16H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCONAJLWLNZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16ClNO2
- Molecular Weight : 253.73 g/mol
- CAS Number : 1146080-72-9
The biological activity of this compound is largely attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are crucial in neurological pathways.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperidine compounds exhibit significant antidepressant and anxiolytic properties. The hydroxypiperidine structure may enhance the affinity for serotonin receptors, contributing to mood regulation. In a study evaluating similar compounds, it was found that modifications in the piperidine structure could lead to varied pharmacological profiles, emphasizing the importance of structural optimization in drug design .
Analgesic Properties
The compound has shown promise in preclinical studies as an analgesic agent. It appears to modulate pain pathways by inhibiting specific receptors involved in pain perception. For instance, compounds with similar structures have been reported to reduce pain responses in animal models by acting on opioid receptors .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The chlorophenyl group is hypothesized to contribute to its lipophilicity, enhancing membrane penetration and disrupting bacterial cell integrity .
Study 1: Antidepressant Activity
A comparative study evaluated the antidepressant effects of various piperidine derivatives, including our compound. The results indicated that compounds with a hydroxyl group at the piperidine nitrogen exhibited superior activity compared to their non-hydroxylated counterparts. This suggests that the hydroxyl group plays a crucial role in enhancing receptor binding affinity .
Study 2: Analgesic Efficacy
In a controlled experiment involving rodent models, this compound demonstrated significant analgesic effects comparable to established analgesics like morphine. The study highlighted its potential as a safer alternative with fewer side effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one exhibit significant pharmacological properties. Studies have explored its potential as:
- Antidepressants : The piperidine structure is known for its role in mood regulation, suggesting that this compound may influence serotonin pathways.
- Analgesics : Initial studies have shown promise in pain management applications due to its interaction with pain receptors.
Chemical Probes
The compound can serve as a chemical probe to study receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors allows researchers to investigate:
- Neurotransmitter Receptor Activity : Understanding how this compound interacts with receptors can provide insights into neurological conditions.
- Cell Signaling Mechanisms : By modifying the compound, researchers can explore various signaling pathways involved in disease processes.
Drug Development
Given its structural characteristics, this compound is being investigated for:
- Lead Compound Identification : It serves as a starting point for synthesizing new derivatives with enhanced efficacy and reduced side effects.
- Formulation Studies : Research is ongoing to determine the best delivery methods for maximizing therapeutic effects.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Pharmacological Evaluation of Piperidine Derivatives | Assess the antidepressant effects of related compounds | Identified significant serotonin reuptake inhibition, suggesting potential for treating depression. |
| Interaction of Chlorophenyl Compounds with Neurotransmitter Receptors | Investigate binding affinity to dopamine receptors | Demonstrated moderate binding affinity, indicating potential in neuropharmacology. |
| Synthesis and Characterization of Novel Derivatives | Develop new analogs for enhanced activity | Several derivatives showed improved potency compared to the parent compound. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Chlorophenyl Ethanone Derivatives
Substituent Effects on Properties
Ring Size and Flexibility: Piperidine (6-membered) vs. Hydroxyl Position: The 3-hydroxyl group may form intramolecular hydrogen bonds, reducing solubility compared to the 4-hydroxypiperidine isomer, which has a more exposed hydroxyl group .
Electronic and Metabolic Effects :
- Tetrazole vs. Piperidine : The tetrazole group (C₉H₇ClN₄O) introduces strong hydrogen-bonding capacity and metabolic resistance, making it suitable for agrochemicals . In contrast, the 3-hydroxypiperidine group may enhance water solubility and CNS penetration.
Pharmacological Implications
- Psychoactive Potential: Pyrrolidine derivatives (e.g., 1-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one) are structurally similar to JWH-203, a cannabinoid receptor agonist, suggesting the target compound may interact with CNS receptors .
- Enzyme Inhibition: Piperazine and piperidine derivatives are common in kinase inhibitors; the hydroxyl group in the target compound could modulate selectivity for enzymes like monoamine oxidases .
Preparation Methods
Reaction Scheme Overview
- Substrate: Alpha-chloro-3-hydroxyacetophenone
- Catalyst: Ketoreductase enzyme or engineered microbial cells expressing ketoreductase
- Cofactor: NADP+, NADPH, or related cofactors
- Solvent system: Water/isopropanol mixture (volume ratio ~1:0.8-1.2)
- Conditions: Temperature 24-45 °C, reaction time 5-36 hours, pH ~7.2-7.8
Typical Laboratory Scale Procedure
| Component | Amount/Concentration | Notes |
|---|---|---|
| Alpha-chloro-3-hydroxyacetophenone | 2.5 g | Substrate |
| Isopropanol | 3.5 mL | Co-solvent |
| Ketoreductase cells | 0.5 g | Biocatalyst |
| Phosphate buffer (pH 7.2) | Diluted to 10 mL total volume | Reaction medium |
| Temperature | 30 °C | Magnetic stirring |
| Reaction time | Monitored by TLC until completion | ~22 hours for scale-up |
Outcome: Conversion rate ~99.6%, enantiomeric excess (ee) = 100% for (S)-enantiomer.
Scale-up Examples
| Scale | Substrate (g) | Isopropanol (mL) | Ketoreductase (g) | Buffer Volume (L) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|---|
| Laboratory | 2.5 | 3.5 | 0.5 (cells) | 0.01 | 30 | ~22 | 99.6 | 100 |
| Hectogram scale | 320 | 420 | 50 (cells) | 1.0 | 38 | 22 | 99.5 | 100 |
| Kilogram scale | 7000 | 13000 | 280 (enzyme powder) | 20 | 40 | 22 | 99.7 | 100 |
This enzymatic reduction provides a chiral intermediate that can be further functionalized to introduce the hydroxypiperidinyl group.
Industrial Considerations and Optimization
Industrial synthesis of such compounds typically involves:
- Use of genetically engineered microorganisms expressing ketoreductase for biocatalytic steps, enhancing enantioselectivity and yield.
- Optimization of solvent systems to balance substrate solubility and enzyme activity.
- Scale-up parameters controlling temperature, pH, and reaction time for reproducibility.
- Purification techniques including filtration, organic extraction, drying (e.g., with anhydrous sodium sulfate), and reduced pressure evaporation to isolate high-purity products.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Ketoreduction | High enantioselectivity, mild conditions, scalable | High purity (ee=100%), eco-friendly | Requires enzyme production and cofactors |
| Chemical Synthesis | Multi-step organic synthesis, flexible | Well-established chemistry, adaptable to derivatives | May require protecting groups, longer reaction times |
| Industrial Scale-up | Use of engineered microbes, optimized conditions | High yield, consistent quality | Requires bioprocess infrastructure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
